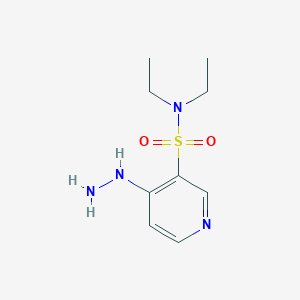

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N4O2S |

|---|---|

Molecular Weight |

244.32 g/mol |

IUPAC Name |

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)9-7-11-6-5-8(9)12-10/h5-7H,3-4,10H2,1-2H3,(H,11,12) |

InChI Key |

VDHITMLLHNRMET-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with diethylamine and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazinyl group enables cyclization with carbonyl-containing reagents to form fused heterocycles. Key examples include:

Reaction with Ortho-esters

Under reflux in DMF (16 h), N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide reacts with ortho-esters (e.g., triethyl orthoformate) to yield triazolo[4,3-a]pyridine derivatives (e.g., compound 8a–i ). Yields range from 68% to 85% depending on substituents .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Triethyl orthoformate | Triazolo[4,3-a]pyridine core | 68–85 | DMF, reflux, 16 h |

Formation of Pyridazine Derivatives

With sulfonyl hydrazides under radical conditions (TBAI/TBHP), the compound undergoes formal [4 + 2] cyclization to generate 5'-sulfonylpyridazines. This metal-free process achieves yields of 71–89% .

Alkylation Reactions

The sulfonamide’s NH group undergoes alkylation with benzyl chlorides (7a–h ) in the presence of K₂CO₃:

Benzylation

In DMF at 100°C, alkylation introduces benzyl substituents to yield N,N-disubstituted derivatives (e.g., 13a–j ). Yields exceed 80% for electron-deficient benzyl chlorides .

| Benzyl Chloride | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Nitrobenzyl chloride | N-Benzyl-4-hydrazinylpyridine analog | 82 | DMF, K₂CO₃, 100°C |

Thiolation and Sulfur Incorporation

The hydrazine moiety reacts with carbon disulfide (CS₂) to form thio derivatives:

Synthesis of 3-Thioxo-sulfonamides

In DMF with triethylamine, CS₂ reacts to form 3-thioxo- triazolo[4,3-a]pyridines (14a–c ) in 75–88% yields. Subsequent alkylation with benzyl chlorides produces 15a–f with retained bioactivity .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CS₂ | 3-Thioxo-triazolo-pyridine core | 75–88 | DMF, Et₃N, 8 h |

Nucleophilic Substitution

The hydrazinyl group acts as a nucleophile in displacement reactions:

Reaction with Tosyl Hydrazides

Transamidation with tosyl hydrazides generates intermediates for radical cyclization, forming pyridazines. Yields reach 71% under optimized conditions (TBAI, 80°C) .

Synthetic Utility in Medicinal Chemistry

Derivatives of this scaffold show antifungal and cytostatic activity. For instance, alkylthio analogs (e.g., 35 ) exhibit binding affinity to CYP51 (−9.3 kcal/mol), surpassing fluconazole (−8.1 kcal/mol) .

Spectroscopic Characterization

-

¹H-NMR : Peaks at δ 2.24 (s, 2 × CH₃), 4.59 (br, NH₂), and 8.46 (br, NH) confirm the hydrazine and diethyl groups .

-

LC/MS : Molecular ion peaks align with theoretical masses (e.g., m/z 327.1 for C₁₁H₁₈N₄O₂S) .

This compound’s reactivity underscores its versatility in synthesizing bioactive heterocycles, with applications ranging from antimicrobial agents to kinase inhibitors. Experimental protocols emphasize mild conditions and scalability, supporting its adoption in industrial drug discovery pipelines .

Scientific Research Applications

Chemical Structure and Synthesis

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide features a hydrazine functional group attached to a pyridine ring, which is characteristic of many biologically active compounds. The typical synthesis involves multiple steps starting from pyridine derivatives, where the hydrazine group is introduced through hydrazinolysis or similar reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Sulfonamide compounds are well-known for their antibacterial properties, and studies have shown that this particular compound can inhibit the growth of various bacterial strains. For instance, it has been evaluated against strains of Candida, Geotrichum, and Rhodotorula, demonstrating efficacy comparable to or exceeding that of conventional antifungal agents like fluconazole .

Anticancer Activity

The compound also shows potential as an anticancer agent . Similar hydrazine-containing compounds have been reported to exhibit cytotoxic effects against cancer cell lines. In preliminary studies, this compound was tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, showing moderate cytostatic activity .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the hydrazinyl group may interact with other cellular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide and related compounds:

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a pyridine ring, whereas nitrofuranyl sulfonohydrazides (e.g., 2a–l) employ a nitrofuran core, which enhances redox activity and antimicrobial effects .

Substituent Effects: Hydrazinyl Group: Present in the target compound and , this group enables metal coordination (e.g., Fe³⁺, Cu²⁺) and participation in Schiff base formation, useful in designing enzyme inhibitors .

Biological Activity: Antimicrobial Potential: Compounds with fluorinated aryl groups () or nitrofuran moieties () show enhanced activity against pathogens like Leishmania due to electron-withdrawing effects . Enzyme Inhibition: Sulfonamides with triazole substituents () exhibit anti-yeast activity, suggesting that similar mechanisms (e.g., carbonic anhydrase inhibition) may apply to the target compound .

Biological Activity

N,N-Diethyl-4-hydrazinylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is characterized by its pyridine ring substituted with a hydrazine group and a sulfonamide moiety. The synthesis typically involves the reaction of 4-chloropyridine-3-sulfonamide with diethyl hydrazine in an appropriate solvent under reflux conditions, yielding the target compound with moderate to good yields (40-69%) depending on the specific reaction conditions used .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to activate the Nrf2 transcriptional pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to increased expression of antioxidant enzymes, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that derivatives of pyridine sulfonamides exhibit broad-spectrum antibacterial and antifungal activities. For instance, compounds derived from pyridine-3-sulfonamides have demonstrated efficacy against various strains of Candida and other pathogens, often surpassing traditional treatments like fluconazole .

3.1 Antimicrobial Activity

A study evaluated the antimicrobial properties of related sulfonamide compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives were effective at concentrations as low as 64 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 64 |

| Compound B | E. coli | 64 |

3.2 Antifungal Activity

In another investigation, several pyridine-3-sulfonamide derivatives were synthesized and tested for antifungal activity against strains such as Candida albicans. The most active compounds exhibited MIC values ≤ 25 µg/mL, demonstrating significant potential for treating fungal infections .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | C. albicans | ≤ 25 |

| Compound D | Rhodotorula | ≤ 25 |

4. Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- Anticancer Potential : Some derivatives have been shown to inhibit cancer cell proliferation and invasion in vitro, suggesting a role in cancer therapy .

- Neuroprotective Effects : By modulating calcium channels and exhibiting neuroprotective properties, these compounds may have implications for neurological disorders such as Alzheimer's disease .

5.

This compound represents a promising candidate for further research due to its diverse biological activities. Its potential applications in antimicrobial therapy, cancer treatment, and neuroprotection warrant continued investigation into its mechanisms of action and efficacy in clinical settings.

Future studies should focus on optimizing synthesis methods, elucidating detailed mechanisms of action through advanced molecular techniques, and conducting clinical trials to assess therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.